![molecular formula C13H18O B12627893 [(1-Methylcyclohexyl)oxy]benzene CAS No. 918158-41-5](/img/structure/B12627893.png)
[(1-Methylcyclohexyl)oxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methylcyclohexyl)oxy]benzene typically involves the reaction of 1-methylcyclohexanol with phenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ether linkage, resulting in the substitution of the hydroxyl group with the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as sulfuric acid or hydrochloric acid are commonly used to facilitate the reaction.
化学反应分析
Types of Reactions
[(1-Methylcyclohexyl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.
科学研究应用
[(1-Methylcyclohexyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(1-Methylcyclohexyl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
Cyclohexylbenzene: Similar structure but lacks the oxygen atom in the ether linkage.
Phenylcyclohexane: Similar structure but with a direct carbon-carbon bond between the cyclohexyl and phenyl groups.
Cyclohexylphenol: Contains a hydroxyl group instead of the ether linkage.
Uniqueness
[(1-Methylcyclohexyl)oxy]benzene is unique due to the presence of the ether linkage, which imparts different chemical properties compared to similar compounds
属性
CAS 编号 |
918158-41-5 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC 名称 |
(1-methylcyclohexyl)oxybenzene |
InChI |
InChI=1S/C13H18O/c1-13(10-6-3-7-11-13)14-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
InChI 键 |
MTQJWSUKQUDUQB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCC1)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


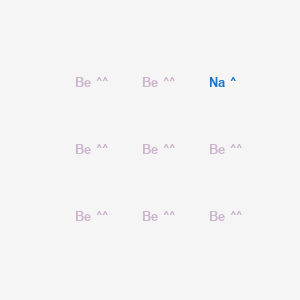
![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B12627816.png)
![ethyl 4-(N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12627817.png)
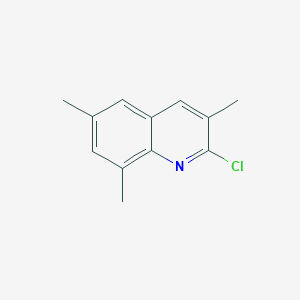
![Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane](/img/structure/B12627825.png)
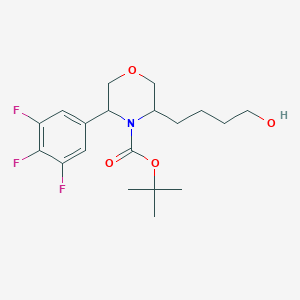

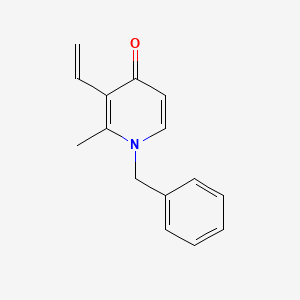
![5-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide;hydrochloride](/img/structure/B12627841.png)

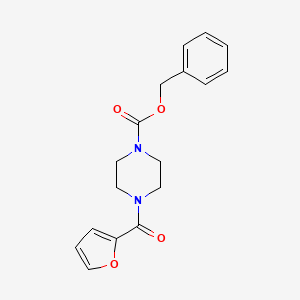
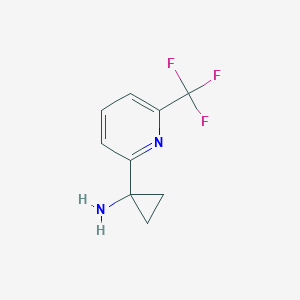
![2-Amino-5-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B12627856.png)
![1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12627865.png)
